1,3,5-tris(benzenesulfonyl)-1,3,5-triazinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-tris(benzenesulfonyl)-1,3,5-triazinane is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds with a six-membered ring containing three nitrogen atoms. This specific compound is characterized by the presence of three phenylsulfonyl groups attached to the triazine ring, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-tris(benzenesulfonyl)-1,3,5-triazinane typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide. The reaction is carried out under controlled conditions to ensure the formation of the desired triazine derivative. One common method involves the use of an alkyl or aryl amidine and phosgene in the Pinner triazine synthesis . Another approach includes the insertion of an N-H moiety into a hydrazide by a copper carbenoid, followed by treatment with ammonium chloride .
Industrial Production Methods
Industrial production of this compound often involves large-scale trimerization reactions using readily available nitriles and appropriate catalysts. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
1,3,5-tris(benzenesulfonyl)-1,3,5-triazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the phenylsulfonyl groups to phenylthiol groups.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the phenylsulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, phenylthiol derivatives, and various substituted triazine compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
1,3,5-tris(benzenesulfonyl)-1,3,5-triazinane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential as a biocide due to its antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,3,5-tris(benzenesulfonyl)-1,3,5-triazinane involves its interaction with specific molecular targets and pathways. The compound’s phenylsulfonyl groups can interact with various enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine, hexahydro-1,3,5-trimethyl-: A related compound with three methyl groups instead of phenylsulfonyl groups.
1,3,5-Tris(3-(dimethylamino)propyl)-s-hexahydrotriazine: Another derivative with dimethylamino groups.
1,3,5-Triacryloylhexahydro-1,3,5-triazine: Contains acryloyl groups instead of phenylsulfonyl groups.
Uniqueness
1,3,5-tris(benzenesulfonyl)-1,3,5-triazinane is unique due to its phenylsulfonyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential for various applications compared to other triazine derivatives.
Properties
CAS No. |
52082-67-4 |
---|---|
Molecular Formula |
C21H21N3O6S3 |
Molecular Weight |
507.6 g/mol |
IUPAC Name |
1,3,5-tris(benzenesulfonyl)-1,3,5-triazinane |
InChI |
InChI=1S/C21H21N3O6S3/c25-31(26,19-10-4-1-5-11-19)22-16-23(32(27,28)20-12-6-2-7-13-20)18-24(17-22)33(29,30)21-14-8-3-9-15-21/h1-15H,16-18H2 |
InChI Key |
ZMEDTJVWRLFNFS-UHFFFAOYSA-N |
SMILES |
C1N(CN(CN1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1N(CN(CN1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
52082-67-4 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.